cyanomethyl 1H-pyrrole-2-carboxylate
Description
Cyanomethyl 1H-pyrrole-2-carboxylate is an ester derivative of pyrrole-2-carboxylic acid, characterized by a cyanomethyl (-CH2CN) group attached to the carboxylate moiety. Pyrrole-carboxylate derivatives are widely studied for their roles in organic synthesis, pharmaceutical development, and materials science due to their versatile reactivity and structural adaptability . The cyanomethyl group introduces an electron-withdrawing nitrile functionality, which may enhance electrophilic reactivity or influence intermolecular interactions compared to alkyl or aryl esters.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
cyanomethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,5H2 |
InChI Key |
HVMRYWAWSSLXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl 1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with cyanomethyl reagents. One common method is the reaction of pyrrole-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyanomethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyanomethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Research Findings and Trends
- Pharmaceutical Applications: Methyl and cyanomethyl esters serve as intermediates in synthesizing bioactive molecules, such as neuropathic pain inhibitors .
- Materials Science : Hydrogen-bonding capabilities of pyridylmethyl esters enable controlled self-assembly, relevant for designing functional materials .
- Biological Activity : Pyrrolo-pyridine derivatives with halogen or methoxy substituents show promise as antimicrobial or anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
